5-(N,N-Hexamethylene)amiloride (HMA) is an organic compound belonging to the amiloride family of molecules. It is a potent and selective inhibitor of sodium-proton exchangers (NHEs), specifically NHE1 , a ubiquitous membrane protein responsible for regulating intracellular pH, cellular volume, and transmembrane ion transport . HMA displays greater selectivity for NHE1 compared to other amiloride derivatives, demonstrating significantly weaker effects on epithelial sodium channels (ENaC) . This selectivity makes HMA a valuable tool for dissecting the role of NHE1 in various cellular processes.
HMA is derived from amiloride, which is primarily used in clinical settings for the treatment of hypertension and heart failure. The modification at the C(5) position with a hexamethylene group increases its lipophilicity, which is believed to play a crucial role in its biological activity. The compound has been included in pharmacological libraries, such as Sigma's Library of Pharmacologically Active Compounds, indicating its relevance in drug discovery and development .
The synthesis of 5-(N,N-Hexamethylene)amiloride involves several key steps:
The specific parameters for these reactions can vary based on the desired yield and purity but generally involve controlling temperature, reaction time, and solvent choice to optimize the reaction conditions .
The molecular structure of 5-(N,N-Hexamethylene)amiloride can be described as follows:
The presence of the guanidine group is critical for its interaction with cellular targets, while the hexamethylene chain enhances membrane permeability, facilitating access to intracellular sites .
5-(N,N-Hexamethylene)amiloride participates in various chemical reactions that are relevant to its biological activity:
These reactions highlight HMA's potential as an anticancer agent by disrupting normal cellular processes in tumor cells while preserving non-transformed cells.
The mechanism of action of 5-(N,N-Hexamethylene)amiloride primarily revolves around its role as an inhibitor of sodium-hydrogen exchangers:
The physical and chemical properties of 5-(N,N-Hexamethylene)amiloride include:
These properties are crucial for determining the appropriate formulation and delivery methods for potential therapeutic applications.
5-(N,N-Hexamethylene)amiloride has several promising applications:
5-(N,N-Hexamethylene)amiloride (Chemical Abstracts Service Registry Number 1428-95-1), systematically named 3,5-diamino-N-carbamimidoyl-6-chloro-N’-(hexahydroazepin-1-yl)pyrazine-2-carboxamide, is a structurally modified derivative of the diuretic agent amiloride. Its molecular formula is C₁₂H₁₈ClN₇O (molecular weight: 311.77 g/mol). The compound features a pyrazine carboxamide core substituted at the 5-position with a seven-membered hexamethyleneimine (azepane) ring, imparting distinct conformational and electronic properties compared to unmodified amiloride. Key structural identifiers include:
5-(N,N-Hexamethylene)amiloride exists as a light-yellow crystalline solid under standard conditions. Key experimentally determined properties include:
Computational models reveal critical structure-activity relationships:
Table 1: Comparative Physicochemical Properties of 5-(N,N-Hexamethylene)amiloride and Amiloride
Property | 5-(N,N-Hexamethylene)amiloride | Amiloride |
---|---|---|
Molecular Formula | C₁₂H₁₈ClN₇O | C₆H₈ClN₇O |
Molecular Weight (g/mol) | 311.77 | 229.63 |
logP (Experimental) | 1.85 ± 0.15 | 0.41 ± 0.05 |
Water Solubility (pH 7.4) | <1 mg/mL | >10 mg/mL |
Polar Surface Area | ~90 Ų | ~120 Ų |
The synthesis employs regioselective modification of amiloride’s 5-amino group:
Table 2: Key Synthetic Intermediates for 6-Substituted Derivatives
Intermediate | Reaction Conditions | Function |
---|---|---|
6-Bromo-HMA | N-Bromosuccinimide, DMF, 0°C | Electrophilic bromination for cross-coupling |
6-(Pyridin-3-yl)-HMA | Suzuki coupling, Pd(PPh₃)₄, K₂CO₃ | uPA inhibitor (IC₅₀ = 0.12 μM) |
6-(4-Carboxyphenyl)-HMA | Sonogashira coupling, CuI, PdCl₂ | Water-soluble carboxylate salt |
5-(N,N-Hexamethylene)amiloride exhibits solution instability requiring specific handling protocols:
Storage recommendations include protection from light at -20°C in sealed containers under argon, with periodic purity verification via reversed-phase high-performance liquid chromatography (retention time = 6.8 min; 0.1% trifluoroacetic acid/acetonitrile gradient) [3] [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7